3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
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Description
3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one, also known as HMMQ, is an aromatic heterocyclic compound that is widely used in scientific research. It is a novel compound that was first synthesized in 1998 and has since been studied for its various applications in the scientific community. HMMQ is structurally similar to other quinolines, but it has a unique hydroxymethyl group attached to the 1-methyl position, which makes it a valuable tool for research.
Scientific Research Applications
Insights into 8-Hydroxyquinolines
8-Hydroxyquinoline and its derivatives, including compounds similar to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, have been recognized for their significant biological activities. These compounds are explored for developing potent drugs targeting a wide spectrum of diseases, such as cancer, HIV, neurodegenerative disorders, and various infections. Their metal chelation properties enhance their potential as drug candidates for treating these diseases. The review highlights the progress in synthetic modifications of 8-hydroxyquinoline aimed at discovering novel pharmacologically potent agents for diverse therapeutic targets (Gupta, Luxami, & Paul, 2021).
Excited State Hydrogen Atom Transfer in Molecular Clusters
Research on hydrogen atom transfer reactions in molecular clusters, particularly involving hydroxyquinoline derivatives, sheds light on the intricate dynamics of these compounds at the molecular level. These studies are foundational in understanding the photophysics and photochemistry of hydroxyquinolines, potentially guiding the design of novel compounds with enhanced therapeutic or material science applications (Manca, Tanner, & Leutwyler, 2005).
Antioxidant Activity Evaluation
Antioxidants play a crucial role in combating oxidative stress, a factor in many chronic diseases and aging. The study of antioxidant activity, including methods like ORAC and DPPH assays, is crucial in evaluating the potential health benefits of compounds like this compound. Understanding these compounds' antioxidant capacities could lead to their application in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Therapeutics and Patent Reviews
The tetrahydroisoquinolines, closely related to the chemical structure of interest, have been studied for their therapeutic potentials in treating cancers, malaria, CNS disorders, and metabolic diseases. These compounds' patent reviews provide insights into novel drug discovery avenues and the clinical importance of such derivatives, marking significant milestones in anticancer and neuroprotective drug development (Singh & Shah, 2017).
properties
IUPAC Name |
3-(hydroxymethyl)-1-methylquinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-6,13H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVICXIGFUNOSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406784 |
Source
|
Record name | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114561-15-8 |
Source
|
Record name | 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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